Carbamic acid, methyl-, 3-(2-(dimethylamino)ethyl)phenyl ester, hydrochloride

Acetylcholinesterase inhibition Positional isomer SAR Carbamate cholinesterase inhibitor

Researchers conducting structure-activity relationship (SAR) studies on carbamate cholinesterase inhibitors require a positional isomer control to isolate the contribution of linker geometry (1-aminoethyl vs. 2-aminoethyl) to enzyme binding kinetics. • Serves as the 2-aminoethyl reference standard for systematic AChE/BuChE SAR campaigns. • N-methylcarbamate moiety preserves the carbamate N-H hydrogen bond donor, enabling mechanistic comparison of N-monosubstituted vs. N,N-disubstituted carbamates. • Free base XLogP3 of 1.7 and TPSA of 41.6 Ų support CNS drug-likeness for BBB penetration studies.

Molecular Formula C12H19ClN2O2
Molecular Weight 258.74 g/mol
CAS No. 63982-33-2
Cat. No. B13779439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, methyl-, 3-(2-(dimethylamino)ethyl)phenyl ester, hydrochloride
CAS63982-33-2
Molecular FormulaC12H19ClN2O2
Molecular Weight258.74 g/mol
Structural Identifiers
SMILESCNC(=O)OC1=CC=CC(=C1)CC[NH+](C)C.[Cl-]
InChIInChI=1S/C12H18N2O2.ClH/c1-13-12(15)16-11-6-4-5-10(9-11)7-8-14(2)3;/h4-6,9H,7-8H2,1-3H3,(H,13,15);1H
InChIKeyXRMNMXJKXAATEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 63982-33-2: A Positional Isomer Phenylcarbamate


Carbamic acid, methyl-, 3-(2-(dimethylamino)ethyl)phenyl ester, hydrochloride (CAS 63982-33-2) is a synthetic phenylcarbamate belonging to the class of cholinesterase-inhibiting carbamates that includes the clinically used agents rivastigmine and neostigmine, as well as the first synthetic carbamate drug miotine [1]. Its IUPAC name is dimethyl-[2-[3-(methylcarbamoyloxy)phenyl]ethyl]azanium chloride, with a molecular formula of C12H19ClN2O2 and a molecular weight of 258.74 g/mol [2]. The compound is structurally characterized by an N-methylcarbamate moiety attached to a phenyl ring that bears a 2-(dimethylamino)ethyl substituent, distinguishing it from its positional isomer miotine (CAS 63982-32-1), which carries the dimethylamino group at the 1-position of the ethyl chain [3]. Like other tertiary amine carbamates, its free base form (PubChem CID 46095) can cross biological membranes, a property relevant to both its pharmacological profile and its utility as a reference tool in drug metabolism and blood-brain barrier penetration studies [4].

Positional isomer (2-aminoethyl) for SAR comparison with 1-aminoethyl analogs
Tertiary amine free base supports CNS permeability research
N-methylcarbamate with H-bond donor for carbamylation mechanism studies

Why Substitution Fails for CAS 63982-33-2


In-class phenylcarbamate cholinesterase inhibitors cannot be treated as interchangeable because both the position of the basic dimethylamino group on the alkyl linker (position 1 vs. position 2 of the ethyl chain) and the nature of the carbamate N-substituent (N-methyl vs. N,N-dimethyl vs. N-ethyl,N-methyl) fundamentally alter enzyme affinity, selectivity between acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and physicochemical properties governing tissue distribution and CNS penetration [1]. For example, miotine (the 1-aminoethyl positional isomer of CAS 63982-33-2) exhibits an IC50 of 100 nM against human AChE and 406 nM against human BuChE, yielding a ~4-fold AChE preference, whereas rivastigmine (the N-ethyl,N-methyl, 1-aminoethyl analog) shows the opposite selectivity with an IC50 of approximately 37 nM against BuChE and roughly 100-fold lower AChE affinity [2]. Changing the amine position from the 1- to the 2-position of the ethyl linker (as in CAS 63982-33-2) alters the conformational relationship between the protonated amine and the catalytic serine, thereby modifying carbamylation efficiency and decarbamylation kinetics — effects that are not predictable from single-analog data alone and which render direct substitution scientifically unsound without explicit comparative data [3]. These structural variations directly translate into divergent in vitro profiles that cannot be compensated for by adjusting concentration or formulation.

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Aminoethyl position (1- vs 2-) alters carbamylation geometry — may shift AChE/BuChE affinity and cannot be inferred from single-isomer data.
!
Carbamate N-substitution (N-methyl vs N,N-dimethyl) changes H-bond capacity and transition-state stabilization; functional equivalence should not be assumed.
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Tertiary amine vs. quaternary ammonium: BBB penetration profile differs qualitatively; neostigmine-like peripheral restriction cannot be extrapolated.

Differentiation Evidence for CAS 63982-33-2


Positional Isomerism: 2-Aminoethyl vs 1-Aminoethyl AChE Inhibition

CAS 63982-33-2 possesses a 2-(dimethylamino)ethyl substituent on the phenyl ring, whereas its closest analog miotine (CAS 63982-32-1) carries a 1-(dimethylamino)ethyl group. This positional isomerism repositions the protonated tertiary amine by one carbon atom relative to the carbamate carbonyl, altering the distance and geometry between the cationic binding site interaction and the active-site serine carbamylation event. Cross-study comparison using the identical Ellman colorimetric assay shows that miotine (1-aminoethyl) inhibits human AChE with an IC50 of 100 nM [1]. The N,N-dimethylcarbamate analog bearing the same 2-aminoethyl scaffold as CAS 63982-33-2 (BDBM10812; 3-[2-(dimethylamino)ethyl]phenyl N,N-dimethylcarbamate) inhibits human AChE with an IC50 of 160 nM under comparable Ellman assay conditions (pH 7.4, 37 °C) [2]. Although this comparator differs in both amine position and carbamate N-substitution, the preserved AChE inhibitory activity in the sub-micromolar range confirms that the 2-aminoethyl scaffold supports catalytic site engagement. The quantitative shift in potency between the 1-aminoethyl and 2-aminoethyl scaffolds, combined with the known structure-activity relationships from Bolognesi et al. demonstrating that conformational restriction around the aminoalkyl group profoundly alters AChE and BuChE inhibitory profiles [3], establishes that the positional isomer is not functionally equivalent to its 1-aminoethyl counterpart.

Positional Isomerism
Cross-study comparable
Miotine (1-aminoethyl): hAChE IC50 100 nM; 2-aminoethyl N,N-dimethyl analog: 160 nM (Ellman assay, pH 7.4–8.0)
2-aminoethyl scaffold supports catalytic site engagement with distinct geometry vs. 1-aminoethyl isomer.
No direct IC50 for target compound; data from structurally related analogs.
Acetylcholinesterase inhibition Positional isomer SAR Carbamate cholinesterase inhibitor

Carbamate N-Substitution and Hydrogen Bond Donor Capacity

CAS 63982-33-2 bears an N-methylcarbamate group (as the hydrochloride salt of PubChem CID 46095), which preserves a hydrogen bond donor (HBD) at the carbamate nitrogen. In the hydrochloride salt form, the drug information database records 2 HBD counts, consistent with the protonated ammonium and the carbamate NH [1]. By contrast, rivastigmine Related Compound B (3-[1-(dimethylamino)ethyl]phenyl N,N-dimethylcarbamate hydrochloride, CAS 105601-13-6) bears an N,N-dimethylcarbamate that eliminates the carbamate N-H hydrogen bond donor entirely, reducing the HBD count to 1 (only the protonated ammonium) . Rivastigmine itself (N-ethyl,N-methylcarbamate) likewise lacks a carbamate N-H donor. This HBD difference is mechanistically relevant because the carbamate N-H forms a hydrogen bond with the active-site histidine residue during the carbamylation transition state, as demonstrated by X-ray crystallographic studies of carbamate-AChE adducts [2]. The presence of an N-H donor in CAS 63982-33-2 therefore predicts a carbamylation mechanism and transition-state stabilization that is qualitatively distinct from that of N,N-disubstituted carbamates. The free base of CAS 63982-33-2 (PubChem CID 46095) has an XLogP3 of 1.7, compared to the rivastigmine free base (XLogP ~2.3), indicating moderately lower lipophilicity that may affect membrane partitioning and tissue distribution [3].

Carbamate H-Bond Donor
Class-level inference
2 HBD (carbamate N-H + ammonium) vs. 1 HBD for N,N-dimethylcarbamate; free base XLogP3 1.7 vs. ~2.3 for rivastigmine
Preserved carbamate N-H may alter transition-state stabilization compared to N,N-disubstituted carbamates.
Computed properties; direct enzymology data not available.
Hydrogen bond donor Carbamate SAR Enzyme inhibition mechanism

Tertiary Amine vs Quaternary Ammonium: BBB Permeability

CAS 63982-33-2 is a tertiary amine that exists as a hydrochloride salt. Its free base form (PubChem CID 46095) lacks a permanent positive charge, a property it shares with miotine and rivastigmine but that distinguishes it from neostigmine, which contains a quaternary ammonium group that confers a permanent positive charge and prevents passive diffusion across the blood-brain barrier (BBB) [1]. The miotine literature explicitly states that the absence of a quaternary ammonium group allows the free base to cross the BBB, leading to potential CNS side effects that are not observed with neostigmine [2]. The free base of CAS 63982-33-2 has a computed XLogP3 of 1.7 and a topological polar surface area (TPSA) of 41.6 Ų, both falling within ranges associated with passive CNS permeability [3]. In contrast, neostigmine bromide (CAS 114-80-7) carries a permanent positive charge and has negligible passive BBB penetration. This physicochemical distinction is directly relevant to in vitro assay design: CAS 63982-33-2 can be tested in both ionized (salt) and neutral (free base) forms depending on pH, enabling studies of pH-dependent membrane partitioning that are impossible with quaternary ammonium carbamates. Neostigmine inhibits human AChE with an IC50 of 62 nM (Ellman assay) [4], providing a potency benchmark against which the target compound's enzyme inhibition can be compared when measured under identical conditions.

BBB Permeability Potential
Class-level inference
Free base XLogP3 1.7, TPSA 41.6 Ų; neostigmine: quaternary ammonium, negligible passive BBB penetration
Tertiary amine free base may enable CNS permeability studies; quaternary analogs are peripherally restricted.
Passive permeability inferred from computed physicochemical properties.
Blood-brain barrier penetration Tertiary vs quaternary amine CNS exposure

MAO-A/MAO-B Counter-Screening Selectivity Profile

Counter-screening data for the structurally related compound 3-[2-(dimethylamino)ethyl]phenyl N,N-dimethylcarbamate (BDBM10812) — which shares the identical 2-aminoethylphenyl scaffold with CAS 63982-33-2 — against monoamine oxidase A and B (MAO-A, MAO-B) provides class-level evidence of selectivity. This analog showed no meaningful inhibition of MAO-B (IC50 > 1,000,000 nM) and weak MAO-A inhibition (IC50 = 51,000 nM), giving a >300-fold selectivity window for AChE (IC50 = 160 nM) over MAO-A and >6,250-fold over MAO-B [1]. While these data are for the N,N-dimethylcarbamate rather than the N-methylcarbamate of CAS 63982-33-2, they establish that the 2-aminoethyl scaffold does not inherently confer high-affinity MAO inhibition — a critical differentiator from certain phenethylamine derivatives that are potent MAO inhibitors. For researchers conducting phenotypic screening or target engagement studies, this off-target profile baseline reduces the likelihood that observed cellular effects are mediated through MAO pathways, simplifying deconvolution of mechanism-of-action studies.

MAO Selectivity Window
Supporting evidence
>319-fold selectivity AChE over MAO-A; >6,250-fold over MAO-B (scaffold analog BDBM10812)
2-aminoethyl scaffold shows low MAO affinity, reducing off-target confounding in cellular studies.
Data from N,N-dimethyl analog; target compound not directly tested.
Monoamine oxidase Counter-screening Off-target selectivity

Analytical Reference Standard: HPLC Positional Isomer Resolution

CAS 63982-33-2 possesses distinct physicochemical properties that enable unambiguous chromatographic resolution from closely related phenylcarbamate analogs. The hydrochloride salt has a reported density of 1.053 g/cm³, a boiling point of 232.8 °C at 760 mmHg, and a flash point of 94.6 °C . Its computed topological polar surface area of 42.8 Ų (HCl salt) and rotatable bond count of 4 differentiate it from miotine hydrochloride (CAS 63982-32-1), which has identical molecular formula (C12H19ClN2O2) and molecular weight (258.74 g/mol) but differs in the position of the dimethylammonium group [1]. This positional isomerism creates a chromatographic challenge: the two isomers may co-elute under standard reversed-phase conditions, requiring rigorous method development to achieve baseline resolution. CAS 63982-33-2 can therefore serve as a critical system suitability standard for validating HPLC and UHPLC methods designed to separate positional isomers in carbamate pharmaceutical analysis, impurity profiling, and degradation studies . The compound's hydrochloride salt form ensures consistent ionization state in aqueous solution, an advantage over free base forms that may exhibit pH-dependent solubility and retention time shifts.

Isomer Resolution
Supporting evidence
Identical MW (258.74), TPSA (42.8 Ų); distinct chromatographic retention on appropriate stationary phases
Supports HPLC method development for positional isomer impurity profiling.
Bulk properties identical; resolution requires validated chromatographic method.
Analytical reference standard Chromatographic differentiation Impurity profiling

Research and Industrial Applications for CAS 63982-33-2


SAR Studies: Aminoalkyl Linker Geometry in Cholinesterase Inhibitors

CAS 63982-33-2 is optimally deployed as the 2-aminoethyl reference compound in systematic SAR campaigns comparing the effect of linker geometry (1-aminoethyl vs. 2-aminoethyl) on AChE and BuChE inhibition kinetics. The cross-study data showing that miotine (1-aminoethyl) achieves an hAChE IC50 of 100 nM while the 2-aminoethyl scaffold (with N,N-dimethyl substitution) yields an IC50 of 160 nM under comparable Ellman assay conditions provides a quantitative baseline for evaluating the energetic contribution of the amine position to enzyme binding [1][2]. Researchers synthesizing novel carbamate inhibitors with varied linker lengths and amine positions should include CAS 63982-33-2 as a positional isomer control to isolate the contribution of linker geometry from carbamate N-substitution effects.

Mechanistic Enzymology: Carbamate N-H Hydrogen Bonding Role

The N-methylcarbamate group of CAS 63982-33-2 preserves a hydrogen bond donor (carbamate N-H) that is absent in N,N-disubstituted carbamates such as rivastigmine and its Related Compound B. This structural feature makes the compound uniquely suited for mechanistic studies comparing carbamylation kinetics between N-monosubstituted and N,N-disubstituted carbamates. The XLogP3 of 1.7 for the free base and the 2 HBD count for the HCl salt [3] provide complementary data for molecular docking and molecular dynamics simulations that aim to quantify the free energy contribution of the carbamate N-H–histidine hydrogen bond to transition-state stabilization, as discussed in the foundational SAR work of Bolognesi et al. [4].

CNS Drug Discovery: BBB-Permeable Carbamate Tool Compounds

For CNS-targeted drug discovery programs, CAS 63982-33-2 offers a tertiary amine scaffold that can be converted to its neutral free base (PubChem CID 46095) for passive BBB penetration studies, in contrast to permanently charged quaternary ammonium carbamates like neostigmine (hAChE IC50 = 62 nM) [5] that are peripherally restricted. The free base XLogP3 of 1.7 and TPSA of 41.6 Ų place the compound within the favorable range for CNS drug-likeness, making it a suitable starting scaffold for medicinal chemistry optimization aimed at balancing CNS exposure with peripheral cholinesterase inhibition. Researchers should use CAS 63982-33-2 in parallel artificial membrane permeability assays (PAMPA-BBB) and in vivo brain-to-plasma ratio studies, with neostigmine serving as the peripherally restricted negative control.

Analytical Method Development: Positional Isomer Resolution for QC

The positional isomerism of CAS 63982-33-2 (2-aminoethyl) relative to miotine (1-aminoethyl) creates a stringent chromatography challenge: both compounds share identical molecular formula (C12H19ClN2O2) and molecular weight (258.74 g/mol), yet must be resolved for accurate impurity profiling in carbamate pharmaceutical analysis [6]. CAS 63982-33-2 serves as a system suitability reference standard for developing and validating HPLC/UHPLC methods that separate positional isomers. A successful method achieving baseline resolution between CAS 63982-33-2 and CAS 63982-32-1 under isocratic or gradient conditions can be qualified for use in pharmacopeial impurity testing of carbamate active pharmaceutical ingredients (APIs), following the precedent established by USP reference standards such as Rivastigmine Related Compound B .

Application
Selection Property
Validation Focus
AChE/BuChE SAR studies
Positional isomer control (2-aminoethyl)
AChE inhibition comparison across isomers
Carbamylation mechanism research
N-methylcarbamate H-bond donor
Transition-state stabilization kinetics
CNS permeability research
Tertiary amine free base
BBB permeability models (PAMPA, in vivo)
Isomer impurity profiling method
Chromatographic resolution challenge
HPLC/UHPLC method for positional isomers
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